molecular formula C23H20N4O3S2 B2963374 2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1116037-71-8

2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

货号: B2963374
CAS 编号: 1116037-71-8
分子量: 464.56
InChI 键: AUZCSOBWQUDBPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic derivative featuring a thiazole ring fused with a dihydropyrimidinone core, linked via a thioether bridge to an N-phenylacetamide moiety. The structural complexity arises from the 4-methoxyphenyl and 4-methyl substituents on the thiazole ring, which may enhance its electronic and steric properties.

属性

IUPAC Name

2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-14-21(32-22(24-14)15-8-10-17(30-2)11-9-15)18-12-19(28)27-23(26-18)31-13-20(29)25-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCSOBWQUDBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups which may contribute to diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Methoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Thiazole and pyrimidine rings : Known for their biological activity, particularly in medicinal chemistry.
  • Thioether linkage : May play a role in the compound's reactivity and biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₂S
Molecular Weight382.49 g/mol
CAS Number954661-59-7
IUPAC Name2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity. The presence of the methoxy group may further enhance this effect by improving solubility and interaction with microbial targets .

Anticancer Potential

The anticancer properties of related compounds suggest that this compound could inhibit tumor growth. Studies on structurally similar molecules have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

Inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes, has been observed with related compounds. Given the structural similarities, it is plausible that 2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide may also exhibit anti-inflammatory properties through similar pathways .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The thioether group may facilitate binding to these targets, modulating their activity and leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated compounds related to this structure:

  • Study on Thiazole Derivatives : A series of thiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains, indicating a potential for developing new antibiotics .
  • Anticancer Research : Compounds similar to the target molecule have shown effectiveness in inhibiting cancer cell lines in vitro, with IC50 values indicating potent activity at low concentrations .
  • Inflammation Models : In vivo studies have highlighted the ability of related compounds to reduce inflammatory markers in animal models of disease, suggesting therapeutic potential for conditions like arthritis or cardiovascular diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles, including:

  • Triazole-thione derivatives (e.g., compounds 7–9 in ): These feature sulfonylphenyl and difluorophenyl substituents but replace the thiazole ring with a 1,2,4-triazole core.
  • Pyrimidinone-thioacetamides (e.g., compound 18 in ): These retain the 6-oxo-1,6-dihydropyrimidin-2-ylthioacetamide backbone but lack the thiazole ring, instead incorporating a phenylthiazol-2-yl group. The 4-methoxyphenyl and methyl groups in the target compound may confer greater lipophilicity .

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Thiazole-dihydropyrimidinone 4-Methoxyphenyl, 4-methylthiazole Thioether, acetamide, carbonyl
Triazole-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Thione, sulfonyl
Pyrimidinone-thioacetamides Dihydropyrimidinone-thioacetamide Phenylthiazol-2-yl Thioether, acetamide, amino
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy: The target compound’s IR spectrum would likely show νC=O (~1660–1680 cm⁻¹) from the dihydropyrimidinone and acetamide groups, νC=S (~1240–1255 cm⁻¹) from the thioether, and νNH (~3150–3400 cm⁻¹) from secondary amines. This aligns with data for compound 18 in .
  • Solubility: The 4-methoxyphenyl group may enhance solubility in polar organic solvents compared to non-polar analogues like triazole-thiones .

Research Implications and Gaps

Comparative studies with triazole-thiones and pyrimidinone-thioacetamides highlight the need for empirical testing to evaluate:

  • Thermodynamic Stability : The thiazole ring’s impact on tautomer equilibrium versus triazole derivatives .
  • Reactivity : Susceptibility to oxidative cleavage of the thioether bridge compared to disulfide-containing analogues.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving acylation and amination reactions. For example, thiazole intermediates may be functionalized with pyrimidinone cores through nucleophilic substitution, as seen in analogous heterocyclic systems . Optimization involves adjusting reaction temperatures (e.g., 60–80°C for amination steps), stoichiometric ratios of reagents (e.g., 1.5:1 molar excess of chloroacetylated intermediates), and solvent selection (e.g., DMF for polar aprotic conditions). Reaction progress should be monitored via TLC (e.g., silica gel plates with UV visualization) to identify byproducts and optimize yields .

Q. How should researchers characterize the structural integrity of this compound, particularly its thiazole-pyrimidinone core?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the thiazole, pyrimidinone, and acetamide moieties. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in structurally related compounds (e.g., fluorophenyl-thiazole derivatives) . Mass spectrometry (HRMS or LC-MS) should validate molecular weight and purity (>95% by HPLC) .

Q. What preliminary biological screening strategies are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to the compound’s structural analogs. For instance, thiazole derivatives often exhibit kinase inhibition or antimicrobial activity. Use cell viability assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., fluorescence-based kinase screens) at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT for electron distribution analysis) and molecular docking (e.g., AutoDock Vina with receptor crystal structures) to predict binding affinities. For example, the methoxyphenyl group may engage in hydrophobic interactions with kinase ATP pockets. Combine this with reaction path search algorithms (e.g., GRRM) to simulate synthetic feasibility and prioritize derivatives with optimal pharmacodynamic profiles .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Cross-validate findings using orthogonal assays. If a compound shows potency in a fluorescence-based kinase assay but not in cell-based models, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., microsomal incubation). Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify confounding factors (e.g., solvent effects in in vitro vs. in vivo systems) .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, to monitor critical parameters (e.g., reaction intermediates, solvent ratios) in real time. Optimize purification via column chromatography (gradient elution) or recrystallization (solvent pairs like ethanol/water). Document batch records rigorously, including temperature profiles and stirring rates, to ensure consistency .

Q. How can cross-disciplinary approaches enhance the study of this compound’s mechanism of action?

  • Methodological Answer : Integrate chemical biology techniques (e.g., click chemistry for target identification) with omics platforms (e.g., proteomics to map protein interaction networks). For example, use isotopic labeling (¹³C/¹⁵N) in metabolomic studies to trace compound uptake and metabolic fate. Collaborate with computational teams to build predictive models linking structural motifs to phenotypic outcomes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。